molecular formula C13H10BrClFNO2S B2529139 4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide CAS No. 1772774-30-7

4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide

Cat. No. B2529139
CAS RN: 1772774-30-7
M. Wt: 378.64
InChI Key: IHCRUEIVRBKOFF-UHFFFAOYSA-N
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Description

The compound "4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromo, chloro, and fluoro substituents on the aromatic rings suggests that this compound could be of interest in the development of new pharmaceuticals or agrochemicals.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives has been explored in various studies. For instance, the synthesis of aryl(difluoromethylenephosphonates) via electrophilic fluorination of α-carbanions of benzylic phosphonates with N-fluorobenzenesulfonimide has been reported, indicating that fluorination reactions can proceed well with benzenesulfonamide derivatives containing bromo and other functional groups . Additionally, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, has been achieved through a series of reactions including the Schiemann reaction and oxychlorination, demonstrating the feasibility of introducing chloro and fluoro substituents onto the benzenesulfonamide scaffold .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with various substituents influencing the overall geometry and intermolecular interactions. Investigations into the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have revealed two-dimensional architectures and highlighted the importance of sulfonyl and carbonyl oxygen atoms as hydrogen bond acceptors . These findings suggest that the molecular structure of "4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide" would also exhibit significant intermolecular interactions, potentially influencing its biological activity.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including enzyme inhibition, as demonstrated by a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides synthesized and evaluated for their potential to inhibit enzymes like acetylcholinesterase and α-glucosidase . The reactivity of benzenesulfonamides with amines has also been studied, with reactions such as arylation being catalyzed by micelles of cetrimonium bromide . These studies indicate that "4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide" could participate in similar reactions, potentially leading to new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be influenced by the nature and position of substituents on the aromatic rings. For example, the introduction of a fluorine atom has been shown to preserve the potency of COX-2 inhibition while increasing selectivity in a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides . This suggests that the fluorine atom in "4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide" could play a crucial role in determining its biological activity and selectivity.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide and its derivatives have been explored in the synthesis of various molecular antagonists. These compounds are significant in the development of targeted preparations for the prevention of human HIV-1 infection. Such compounds can be synthesized through multiple step reactions involving bromination and chlorosulfonation, and have been characterized by NMR, MS, and IR techniques (Cheng De-ju, 2015).

Applications in Photodynamic Therapy

The compound has also found applications in photodynamic therapy for the treatment of cancer. A study on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups revealed that these compounds exhibit properties suitable for Type II photosensitizers in cancer treatment. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Use in Cyclooxygenase Inhibition

Another application includes the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which have been evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in such compounds has shown to preserve COX-2 potency and increase COX1/COX-2 selectivity (Hiromasa Hashimoto et al., 2002).

Synthesis of Fungicides

The compound has also been synthesized for use in fungicides, showing excellent microbiocidal activity in coatings. This involves a two-step process of chloroacetylization and bromination, starting from 2-methylbenzenamine (Ren Yu-hong, Oai Joint, 2002).

Synthesis of Chiral Fluorinating Agents

Additionally, 4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide derivatives have been used in the synthesis of chiral fluorinating agents. This includes treatments with BuLi and subsequent reactions leading to the formation of optically pure compounds, which are then used as fluorinating agents (Huiliang Sun, Zhaopeng Liu, Long-Qian Tang, 2008).

Crystal Structural Analysis

The compound's derivatives have been extensively studied in crystallography to understand their molecular and supramolecular structures. These studies provide insights into the interactions and architecture of these compounds at the molecular level (V. Z. Rodrigues et al., 2015).

properties

IUPAC Name

4-bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFNO2S/c1-8-2-4-12(10(15)6-8)17-20(18,19)13-5-3-9(14)7-11(13)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCRUEIVRBKOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide

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